Neurotensin, trp(11)-, also known as [tryptophan11]-neurotensin, is a synthetic analog of the naturally occurring neuropeptide neurotensin. [] It is classified as a peptide analog due to its structural similarity to neurotensin with a specific modification at position 11, where the naturally occurring tyrosine is replaced with tryptophan. This alteration serves as a precursor for the generation of highly labeled neurotensin analogs through iodination, a process which in native neurotensin, negatively impacts its binding capabilities due to iodination occurring on both tyrosines in positions 3 and 11. [] Therefore, [tryptophan11]-neurotensin plays a crucial role in scientific research by enabling the development of highly radioactive, yet biologically active, neurotensin analogs for studying neurotensin receptors. [, ] These analogs are crucial tools for investigating the distribution, function, and pharmacology of neurotensin receptors in various tissues and systems.
Neurotensin, trp(11)- is a synthetic analog of neurotensin, a neuropeptide that plays significant roles in various physiological processes, including pain modulation, thermoregulation, and the regulation of endocrine functions. The specific modification at the eleventh position, where tryptophan replaces the original amino acid, alters its biological activity and receptor binding properties. This compound is primarily studied for its interactions with neurotensin receptors in the central nervous system and peripheral tissues.
Neurotensin is derived from the pro-neurotensin precursor and is classified as a neuropeptide. The trp(11) modification classifies it as an analog, specifically designed to investigate neurotensin's receptor interactions and biological functions. The synthesis of this compound has been explored in various studies, notably through solid-phase peptide synthesis techniques which allow for precise modifications of amino acid sequences.
The synthesis of neurotensin, trp(11)- has been achieved primarily through solid-phase peptide synthesis. This method involves the following technical details:
The synthesis process allows for high yields of pure neurotensin analogs, which can then be subjected to further modifications such as iodination for radiolabeling purposes . The final product's purity is typically confirmed through high-performance liquid chromatography and amino acid analysis.
The molecular structure of neurotensin, trp(11)- consists of 13 amino acids with a specific sequence that includes tryptophan at position 11. Its general structure can be represented as follows:
The molecular weight of neurotensin, trp(11)- is approximately 1,450 Da. The presence of tryptophan at position 11 influences both the hydrophobicity and receptor binding affinity of the peptide compared to native neurotensin.
Neurotensin analogs like trp(11)- are involved in several biochemical reactions:
The binding affinity and activity of neurotensin, trp(11)- can vary significantly based on structural modifications, which are critical for understanding its pharmacological properties.
The mechanism by which neurotensin, trp(11)- exerts its effects involves:
Studies indicate that neurotensin analogs can have differential effects on receptor subtypes, influencing their physiological outcomes in different tissues .
Relevant data regarding its stability and solubility are crucial for its practical applications in research settings .
Neurotensin, trp(11)- has several scientific uses:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: